molecular formula C27H27N3O3S B304235 N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Numéro de catalogue B304235
Poids moléculaire: 473.6 g/mol
Clé InChI: YZWZFGHCPDGUBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BB-Cl-Amidine, is a small molecule inhibitor that has been used in various scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee inhibits the activity of PAD enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues in proteins. This inhibition leads to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to have various biochemical and physiological effects. The inhibition of PAD enzymes by N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been linked to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer. Inhibition of PAD enzymes has also been shown to prevent the activation of immune cells, leading to the prevention of various autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experiments. It also has low stability in solution, which can lead to degradation over time.

Orientations Futures

There are several future directions for N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee research. One potential direction is the development of more potent and selective inhibitors of PAD enzymes. This could lead to the development of more effective therapies for various diseases, including cancer and autoimmune disorders. Another potential direction is the investigation of the role of PAD enzymes in various physiological processes. This could lead to a better understanding of the role of protein citrullination in various diseases and could lead to the development of new therapeutic targets.

Méthodes De Synthèse

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminobenzothiazole with 3-methoxybenzaldehyde in the presence of acetic acid to form 2-(3-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee. The final product is obtained through crystallization and purification using various solvents.

Applications De Recherche Scientifique

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to inhibit protein arginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. Inhibition of PAD enzymes has been linked to the prevention of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.

Propriétés

Nom du produit

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Formule moléculaire

C27H27N3O3S

Poids moléculaire

473.6 g/mol

Nom IUPAC

N-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-15-22(25(32)30-26-29-18-10-5-6-11-21(18)34-26)23(16-8-7-9-17(12-16)33-4)24-19(28-15)13-27(2,3)14-20(24)31/h5-12,23,28H,13-14H2,1-4H3,(H,29,30,32)

Clé InChI

YZWZFGHCPDGUBD-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

SMILES canonique

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.